molecular formula C9H8Cl2N2S B1377723 3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride CAS No. 1375473-04-3

3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride

Cat. No. B1377723
M. Wt: 247.14 g/mol
InChI Key: RNWRHFUQRUBOJI-UHFFFAOYSA-N
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Description

“3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride” is a chemical compound with the CAS Number: 1375473-04-3 . It has a molecular weight of 247.15 . The compound appears as a powder .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate . This is then reduced to 3-pyridinemethanol . Finally, the 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3- (chloromethyl)pyridine hydrochloride .


Molecular Structure Analysis

The IUPAC name for this compound is 3- [2- (chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride . The InChI code is 1S/C9H7ClN2S.ClH/c10-4-9-12-8 (6-13-9)7-2-1-3-11-5-7;/h1-3,5-6H,4H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 247.15 . It is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structures : The compound has been utilized in the synthesis and structural determination of novel chemical entities. For instance, its derivatives, involving 2-(chloromethyl)-pyridine, have been synthesized and their crystal structures determined, showcasing its utility in forming complex molecular architectures (Ma et al., 2018). Similarly, efficient methods have been developed for synthesizing novel pyrido[3″,2″:4′,5′]thieno[3′,2′:2,3]pyrido[4,5:d][1,3]thiazolo[3,2-a]pyrimidine derivatives using reactions that involve components like 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one (Wang et al., 2016).

Chemical Properties and Applications

  • Molecular Docking and Cytotoxicity : The compound and its derivatives have been studied for their anticancer properties through synthesis and molecular docking studies. For example, novel pyridine-thiazole hybrid molecules have been evaluated for their anticancer activities, indicating the potential of these compounds in cancer research (Ivasechko et al., 2022).

  • Antibacterial and Antitumor Studies : Zinc(II) complexes with pyridine thiazole derivatives have been synthesized and characterized, showing promising results in antimicrobial and antitumor studies. These findings suggest that metal complexes derived from the compound may have specific activities against certain bacteria or cancer cell lines, highlighting its significance in developing new bioactive materials (Xun-Zhong et al., 2020).

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-(chloromethyl)-4-pyridin-3-yl-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S.ClH/c10-4-9-12-8(6-13-9)7-2-1-3-11-5-7;/h1-3,5-6H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWRHFUQRUBOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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